molecular formula C26H25N3O4 B11132186 N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11132186
M. Wt: 443.5 g/mol
InChI Key: ZBSJNSBQOFDNOK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the core quinoxaline structure This can be achieved through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

Uniqueness

What sets N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its tetrahydroquinoxaline core, combined with the ethoxyphenyl and methylphenylcarbonyl groups, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-3-33-23-15-9-7-13-20(23)27-24(30)16-22-25(31)28-19-12-6-8-14-21(19)29(22)26(32)18-11-5-4-10-17(18)2/h4-15,22H,3,16H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

ZBSJNSBQOFDNOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C

Origin of Product

United States

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